(E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate
Description
Properties
IUPAC Name |
[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-7-3-1-6(2-4-7)10(16)17-14-8(5-12)9(13)15/h1-4H,(H2,13,15)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKITAICBRBLEE-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C#N)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(\C#N)/C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This method yields the ester in 88% yield and is characterized by mass spectrometry, IR, UV-Vis, 1D, and 2D NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and functional differences between (E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate and related compounds:
Impact of Substituents on Bioactivity
- ImprimatinC1 and Derivatives : The 2-oxopyrrolidinyl group in ImprimatinC1 enhances its partial agonist activity toward salicylic acid (SA), critical for plant immune responses. In contrast, the dichloro-substituted ImprimatinC2 (3,4-dichlorobenzoate) shows altered binding affinity due to increased halogenation .
- Diethylaminoethyl Derivative : The tertiary amine group increases water solubility, making it suitable for formulations requiring enhanced dissolution. However, the absence of electrophilic groups (e.g., cyano) may reduce reactivity in biological systems.
Halogenation Effects
All compounds share a 4-chlorobenzoate core, highlighting the role of chlorine in enhancing lipophilicity and stabilizing aromatic π-π interactions. For example, replacing chlorine with bromine or fluorine (as seen in ’s thiazinan-based compound) alters electronic properties and steric effects, influencing binding kinetics .
Stability and Reactivity
This contrasts with ImprimatinC1’s pyrrolidinyl group, which confers rigidity and reduces metabolic degradation .
Biological Activity
(E)-[Carbamoyl(cyano)methylidene]amino 4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.64 g/mol. The compound features a cyano group, which is known for its ability to participate in various chemical reactions, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the cyano and carbamoyl groups allows for potential covalent interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : It can interact with various receptors, potentially modulating signaling pathways that are crucial for cellular responses.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Activity : There is growing interest in its potential as an anticancer agent, particularly through its ability to inhibit tumor growth by targeting specific cancer-related pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the molecular structure can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of hydrophilic groups | Generally improves solubility and bioavailability |
| Substitution at the 4-position | Alters binding affinity to target enzymes |
| Variations in the cyano group | Can enhance or reduce inhibitory effects |
Case Studies
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect, suggesting potential for development as an antimicrobial agent.
- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, indicating a mechanism that warrants further investigation for therapeutic applications.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes such as thymidylate synthase revealed that the compound could selectively inhibit target enzymes over human counterparts, highlighting its potential for selective therapeutic use.
Q & A
Q. What are the standard synthetic protocols for (E)-[carbamoyl(cyano)methylidene]amino 4-chlorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with carbamoyl-cyano precursors. Key steps include:
- Acylation : Use of coupling agents (e.g., EDC/HOBt) to activate the carboxyl group of 4-chlorobenzoic acid.
- Condensation : Reaction with cyanoacetamide derivatives under basic conditions (e.g., triethylamine) to form the imine linkage .
- Temperature Control : Maintaining 0–5°C during acylation to minimize side reactions, followed by room-temperature stirring for 12–24 hours .
Critical Factors : - Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require rigorous drying to prevent hydrolysis.
- Inert Atmosphere : Nitrogen/argon atmospheres reduce oxidation of sensitive intermediates .
Yield Optimization :
| Condition | Yield Range | Key Reference |
|---|---|---|
| DMF, 25°C | 60–70% | |
| DMSO, 0°C | 75–85% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), carbamoyl NH (δ 9.5–10.2 ppm), and cyano group absence (no proton signal) confirm substitution patterns .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and cyano carbon (δ 115–120 ppm) validate functional groups.
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or cyano groups).
- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and hydrogen-bonding networks in crystalline form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for the thermal decomposition of carbamoyl-cyano substituted benzoates?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., carbamoyl vs. cyano group decomposition). Strategies include:
- Kinetic Studies : Static gas-phase pyrolysis (e.g., at 300–500°C) with GC-MS monitoring to identify intermediates like CO₂, NH₃, or HCN .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed pathways (e.g., retro-aldol vs. cyclization) .
- Isotopic Labeling : Use of ¹⁵N-labeled carbamoyl groups to track nitrogen migration during decomposition.
Q. What strategies mitigate challenges in achieving high enantiomeric purity during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during imine formation .
- Catalytic Asymmetric Methods :
- Organocatalysts : Proline derivatives (e.g., Jørgensen-Hayashi catalyst) for enantioselective Mannich reactions.
- Metal Catalysts : Cu(I)/bisoxazoline complexes for cyanomethylation steps (ee >90% reported) .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis.
Q. How do solvent polarity and pH affect the compound’s stability in biological assay buffers?
- Methodological Answer :
- Stability Studies :
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed benzoic acid) in PBS (pH 7.4) vs. acetate buffer (pH 5.0) over 24 hours .
- Kinetic Profiling : Pseudo-first-order rate constants (kobs) show 10x faster hydrolysis at pH >8 due to hydroxide ion attack on the carbamoyl group.
- Solvent Effects :
| Solvent | Half-life (h) | Degradation Pathway |
|---|---|---|
| PBS (pH 7.4) | 12.3 | Hydrolysis |
| DMSO | >48 | Oxidation |
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for the cyano and carbamoyl groups in different solvents?
- Methodological Answer : Discrepancies arise from solvent-induced shifts in tautomeric equilibria (e.g., keto-enol for carbamoyl). Approaches include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., coalescence temperatures for tautomers in DMSO-d₆ vs. CDCl₃) .
- Solvent-Free Techniques : Use of solid-state NMR or Raman spectroscopy to eliminate solvent effects .
- Computational IR/NMR : Compare calculated spectra (e.g., Gaussian 16) with experimental data to assign tautomeric forms.
Structural and Functional Comparison
Q. How does the substitution pattern of this compound influence its reactivity compared to analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-Cl group enhances electrophilicity at the benzoate carbonyl, accelerating nucleophilic attacks (e.g., aminolysis).
- Comparative Studies :
| Analog (R Group) | Relative Reactivity (vs. 4-Cl) | Key Reference |
|---|---|---|
| R = NO₂ | 1.5x faster | |
| R = OMe | 0.3x slower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
